molecular formula C17H22O5 B13026750 (R)-YuehgesinC

(R)-YuehgesinC

Katalognummer: B13026750
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: ZEJUDJOXRYEYKX-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-YuehgesinC is a chiral compound with significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its specific stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-YuehgesinC typically involves enantioselective reactions to ensure the correct stereochemistry. Common synthetic routes include asymmetric hydrogenation and chiral auxiliary-based methods. Reaction conditions often involve the use of catalysts such as rhodium or ruthenium complexes, which facilitate the enantioselective formation of the desired product.

Industrial Production Methods

Industrial production of ®-YuehgesinC may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts are employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-YuehgesinC undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-YuehgesinC is used as a chiral building block for the synthesis of complex molecules. Its enantioselective properties make it valuable in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, ®-YuehgesinC is studied for its interaction with enzymes and receptors. Its chiral nature allows for the investigation of stereospecific biological processes and the development of enantioselective drugs.

Medicine

In medicine, ®-YuehgesinC is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, ®-YuehgesinC is utilized in the production of fine chemicals and materials. Its unique properties enable the creation of high-performance polymers and specialty chemicals.

Wirkmechanismus

The mechanism of action of ®-YuehgesinC involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-YuehgesinC
  • ®-YuehgesinB
  • (S)-YuehgesinB

Uniqueness

®-YuehgesinC is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and structurally similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Conclusion

®-YuehgesinC is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Its enantioselective synthesis, diverse chemical reactivity, and specific biological interactions make it a valuable subject for scientific research and industrial use.

Eigenschaften

Molekularformel

C17H22O5

Molekulargewicht

306.4 g/mol

IUPAC-Name

8-[(2R)-3-ethoxy-2-hydroxy-3-methylbutyl]-7-methoxychromen-2-one

InChI

InChI=1S/C17H22O5/c1-5-21-17(2,3)14(18)10-12-13(20-4)8-6-11-7-9-15(19)22-16(11)12/h6-9,14,18H,5,10H2,1-4H3/t14-/m1/s1

InChI-Schlüssel

ZEJUDJOXRYEYKX-CQSZACIVSA-N

Isomerische SMILES

CCOC(C)(C)[C@@H](CC1=C(C=CC2=C1OC(=O)C=C2)OC)O

Kanonische SMILES

CCOC(C)(C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.